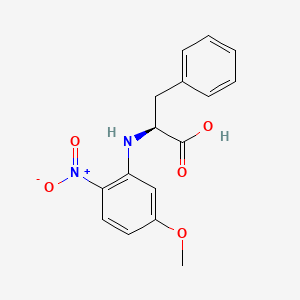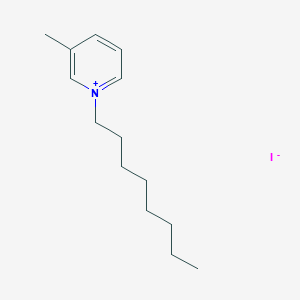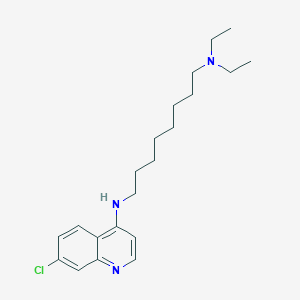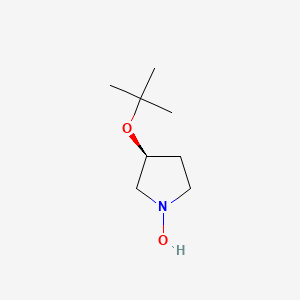
Pyrrolidine, 3-(1,1-dimethylethoxy)-1-hydroxy-, (3S)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrrolidine, 3-(1,1-dimethylethoxy)-1-hydroxy-, (3S)-: is a chemical compound with a unique structure that includes a pyrrolidine ring substituted with a hydroxy group and a tert-butoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidine, 3-(1,1-dimethylethoxy)-1-hydroxy-, (3S)- typically involves the following steps:
Starting Materials: The synthesis begins with pyrrolidine as the core structure.
Substitution Reaction: A tert-butoxy group is introduced at the 3-position of the pyrrolidine ring through a substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
化学反应分析
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxy group, forming a simpler pyrrolidine derivative.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Substitution Reagents: Such as halogenating agents for substitution reactions.
Major Products Formed
Oxidation Products: Ketones or aldehydes.
Reduction Products: Simplified pyrrolidine derivatives.
Substitution Products: Various substituted pyrrolidine compounds.
科学研究应用
Pyrrolidine, 3-(1,1-dimethylethoxy)-1-hydroxy-, (3S)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Pyrrolidine, 3-(1,1-dimethylethoxy)-1-hydroxy-, (3S)- involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The tert-butoxy group can affect the compound’s lipophilicity and membrane permeability, impacting its biological activity.
相似化合物的比较
Similar Compounds
Pyrrolidine, 3-(1,1-dimethylethoxy)-, (3R)-: A stereoisomer with similar structure but different spatial arrangement.
Pyrrolidine, 3-(1,1-dimethylethoxy)-1-hydroxy-, (3R)-: Another stereoisomer with a different configuration at the hydroxy group.
Pyrrolidine, 3-(1,1-dimethylethoxy)-1-hydroxy-, (3S)-: The compound of interest.
Uniqueness
The uniqueness of Pyrrolidine, 3-(1,1-dimethylethoxy)-1-hydroxy-, (3S)- lies in its specific stereochemistry, which can influence its chemical reactivity and biological activity. The presence of both the hydroxy and tert-butoxy groups provides a unique combination of properties that can be exploited in various applications.
属性
CAS 编号 |
167971-77-9 |
|---|---|
分子式 |
C8H17NO2 |
分子量 |
159.23 g/mol |
IUPAC 名称 |
(3S)-1-hydroxy-3-[(2-methylpropan-2-yl)oxy]pyrrolidine |
InChI |
InChI=1S/C8H17NO2/c1-8(2,3)11-7-4-5-9(10)6-7/h7,10H,4-6H2,1-3H3/t7-/m0/s1 |
InChI 键 |
XCCJPVWLITUZMU-ZETCQYMHSA-N |
手性 SMILES |
CC(C)(C)O[C@H]1CCN(C1)O |
规范 SMILES |
CC(C)(C)OC1CCN(C1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3h-[1,2,4]Oxadiazolo[4,3-d][1,4]oxazepine](/img/structure/B14251963.png)
![Aziridine, 2,2,3,3-tetramethyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14251976.png)
![2-methoxy-4-methyl-1-[(2S)-6-methylhept-5-en-2-yl]benzene](/img/structure/B14251979.png)
![Benzene, [[(2,2,3,3-tetrafluoropropyl)sulfonyl]methyl]-](/img/structure/B14251985.png)
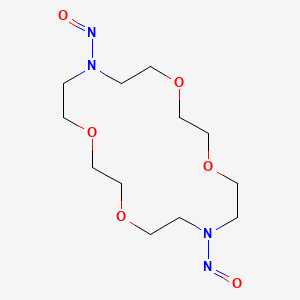
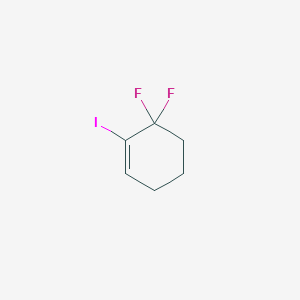
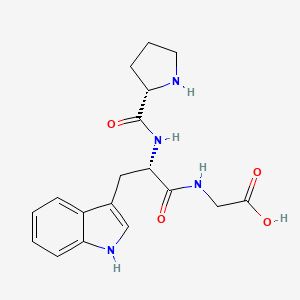
![N-[1-(2,6-dimethylanilino)-2-methyl-1-oxopropan-2-yl]-4-methoxybenzamide](/img/structure/B14252018.png)
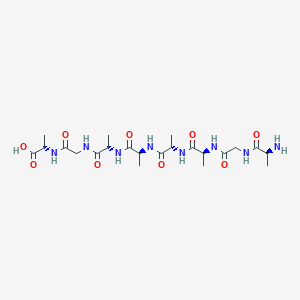
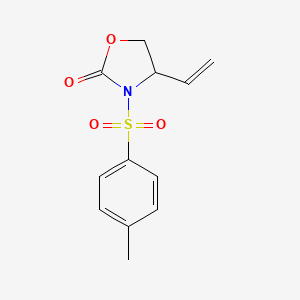
![8,8a-Dihydro-2H,4H,5aH-oxeto[3,2-d][1,3]benzodioxole](/img/structure/B14252035.png)
